molecular formula C7H5BClF3O2 B1587720 3-Chloro-4-(trifluoromethyl)phenylboronic acid CAS No. 847756-88-1

3-Chloro-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1587720
M. Wt: 224.37 g/mol
InChI Key: OCHKTAGGJMWISO-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is used in research and development .


Synthesis Analysis

The synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid involves several chemical reactions. It has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . It has also been involved in the synthesis of biologically active molecules .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(trifluoromethyl)phenylboronic acid is C7H5BClF3O2 . Its average mass is 224.373 Da and its monoisotopic mass is 224.002319 Da .


Chemical Reactions Analysis

3-Chloro-4-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)phenylboronic acid include a density of 1.5±0.1 g/cm3, boiling point of 308.3±52.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and a flash point of 140.3±30.7 °C .

Scientific Research Applications

Catalysis in Organic Synthesis

3-Chloro-4-(trifluoromethyl)phenylboronic acid and related compounds have demonstrated significant utility in catalyzing organic synthesis reactions. For instance, derivatives of phenylboronic acids have been employed as catalysts in dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. This process highlights the role of the ortho-substituent of boronic acid in accelerating amidation by preventing the coordination of amines to the boron atom, thus enhancing the reaction efficiency (Wang, Lu, & Ishihara, 2018).

Antibacterial Activity

Research into trifluoromethylphenylboronic acids, including structures similar to 3-Chloro-4-(trifluoromethyl)phenylboronic acid, has explored their antibacterial properties. These compounds have been studied for their physicochemical, structural, and antimicrobial properties, demonstrating potential as antibacterial agents. For example, their interactions with Escherichia coli and Bacillus cereus have been evaluated, showing promising antibacterial potency (Adamczyk-Woźniak et al., 2021).

Transition Metal Trifluoromethyl Complexes

The synthesis and isolation of copper(iii) trifluoromethyl complexes represent a fundamental aspect of trifluoromethylation chemistry. These complexes have been studied for their reactivity towards arylboronic acids, contributing to the trifluoromethylated arenes under mild conditions. This research provides insights into the structure and reactivity of Cu(III) trifluoromethyl complexes, which are relevant intermediates in many trifluoromethylation reactions (Zhang & Bie, 2016).

Polymer Synthesis

Phenylboronic acids, including 3-Chloro-4-(trifluoromethyl)phenylboronic acid, have been used in the synthesis of polymers. For example, they facilitate the direct amide condensation reaction as "green" catalysts, highlighting their environmental friendliness and effectiveness in polymer chemistry (Ishihara, Kondo, & Yamamoto, 2001).

Safety And Hazards

Safety measures for handling 3-Chloro-4-(trifluoromethyl)phenylboronic acid include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHKTAGGJMWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396219
Record name 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)phenylboronic acid

CAS RN

847756-88-1
Record name 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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